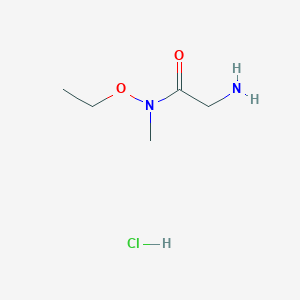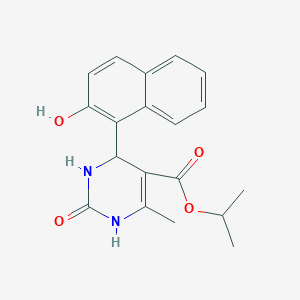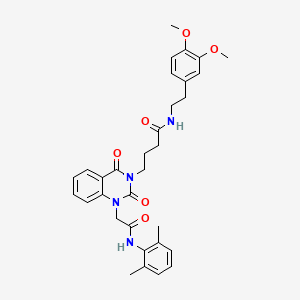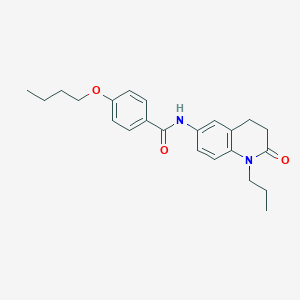![molecular formula C18H19NO3S B3012039 (E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 2097941-11-0](/img/structure/B3012039.png)
(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound would include a benzofuran ring, a sulfonamide group, and a phenyl group. The benzofuran ring is a fused ring system that includes a benzene ring and a furan ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in various synthesis and characterization studies. For instance, Peng-yun Zhang (2013) explored its synthesis starting from para-methyl-acetophenone and ethyl trifluoroacetate, analyzing the effects of base amount, solvent, reaction temperature, and time on the yield (Zhang Peng-yun, 2013).
Enzyme Inhibitory Potential
- Research by M. Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, targeting α-glucosidase and acetylcholinesterase. This compound was part of a series studied for its potential in inhibiting these enzymes (Abbasi et al., 2019).
Antibacterial and Anti-Inflammatory Applications
- A study by M. Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring to explore their antibacterial potential and possible use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Anti-Tubercular Activity
- Research conducted by P. Dighe et al. (2012) involved the synthesis of novel derivatives with this compound to evaluate their anti-tubercular activity against Mycobacterium tuberculosis (Dighe et al., 2012).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
- A study by K. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides to investigate their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Antimicrobial Activity
- Research by Nikulsinh Sarvaiya et al. (2019) involved the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including this compound, for antimicrobial activity evaluation (Sarvaiya et al., 2019).
Coordination and Electrochemical Interactions
- Studies have explored the coordination and electrochemical interactions of this compound, as demonstrated in research by M. R. Bermejo et al. (2000), focusing on crystallography and electrochemical interaction with nickel (Bermejo et al., 2000).
Propiedades
IUPAC Name |
(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-6-8-15(9-7-14)10-11-23(20,21)19-12-16-13-22-18-5-3-2-4-17(16)18/h2-11,16,19H,12-13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVXKLHLCHGCL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)


![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
